Compound Description: This compound serves as a foundational structure in a study exploring anticonvulsant activity. [] It demonstrates efficacy in mitigating maximal electroshock (MES)-induced seizures in mice, exhibiting an oral ED50 of 1.7 mg/kg. [] Researchers observed rapid metabolic N-acetylation of this compound. []
Compound Description: Designed to reduce the rate of metabolic N-acetylation observed in Compound 2, this analog incorporates a methyl group ortho to the 4-amino substituent. [] It maintains anticonvulsant properties against MES-induced seizures in mice, albeit with a slightly higher oral ED50 of 3.5 mg/kg. [] Despite the structural modification, Compound 3 still undergoes rapid metabolic N-acetylation. []
Relevance: Similar to Compound 2, this analog shares the benzamide core with N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide and features substitutions on both phenyl rings. [] The positioning of the methyl groups on the benzamide ring differs between Compound 3 (single methyl group) and the target compound (two methyl groups). The presence of an amino group para to the amide in Compound 3, unlike the thiourea group in the target compound, highlights a significant structural and potentially pharmacological distinction.
Compound Description: This compound represents a further modification of the core structure with two methyl groups ortho to the 4-amino substituent, aiming to further hinder N-acetylation. [] It retains anticonvulsant activity against MES-induced seizures in mice (oral ED50 = 5.6 mg/kg) [] and significantly, exhibits remarkably high and sustained plasma concentrations due to the absence of detectable N-acetylation. [] Unlike Compounds 2 and 3, this analog acts as a potent potentiator of hexobarbital-induced sleeping time in mice. []
Relevance: Compound 4 exhibits the closest structural similarity to N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide among the related compounds. [] Both share a benzamide core with dimethyl substitutions on the benzamide ring and a 2,6-dimethylphenyl group attached to the amide nitrogen. The key distinction lies in the presence of an amino group para to the amide in Compound 4, in contrast to the thiourea group in the target compound. This difference significantly influences their pharmacological profiles, particularly concerning metabolic pathways and potential interactions with other drugs.
Compound Description: This small molecule acts as a non-lipid antagonist of phosphatidylinositol-3,4,5-triphosphate (PIP3), inhibiting the PI3-kinase pathway. [, , , ] It displays potent in vitro cytotoxicity against various cancer cell lines. [, , , ] To enhance its delivery and therapeutic efficacy, DM-PIT-1 has been incorporated into various nanocarrier systems, including PEG-PE-based micelles. [, , , ] Further modifications include conjugating it with cancer-targeting agents like anti-nucleosomal mAb2C5 antibodies or tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) to enhance its specificity towards cancer cells. [, , , ]
Compound Description: These analogs represent a second-generation development based on the DM-PIT-1 structure, aiming to improve its drug-like properties and efficacy. [] These compounds exhibited favorable cytotoxic activity against A2780 ovarian carcinoma cells in vitro and effectively inhibited tumor growth in an in vivo subcutaneous tumor model. [] Similar to DM-PIT-1, these analogs have been successfully incorporated into PEG-PE micelles, demonstrating their compatibility with nanocarrier systems for improved delivery. []
Relevance: While the exact structures of NCL-176 and NCL-240 are not disclosed in the provided abstracts, they are explicitly identified as analogs of DM-PIT-1. [] Therefore, it can be inferred that they share the core structural features of DM-PIT-1, including the thiourea and the 3,5-dimethylbenzamide moieties, which makes them structurally related to N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide as well. The specific structural modifications differentiating NCL-176 and NCL-240 from DM-PIT-1 are not detailed. Still, these variations likely contribute to their potentially improved pharmacological profiles and anticancer activities.
Compound Description: This chiral compound served as a precursor for developing a novel chiral stationary phase (CSP) for high-performance liquid chromatography. [] This CSP demonstrated efficacy in resolving racemic mixtures of 4-aryl-3,4-dihydro-2(1H)-pyrimidone derivatives, indicating its potential for separating enantiomers of various chiral compounds. []
Compound Description: This chiral compound shares structural similarities with Compound 7 and was also utilized as a precursor for developing another novel CSP. [] This CSP, like its counterpart derived from Compound 7, effectively resolved racemic mixtures of 4-aryl-3,4-dihydro-2(1H)-pyrimidone derivatives, signifying its potential application in separating enantiomers. []
Relevance: Like Compound 7, Compound 8 also possesses the 3,5-dimethylphenyl amide moiety, akin to N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide. [] Despite this shared fragment, the overall structures differ significantly. Compound 8 incorporates a chiral center, an elongated carbon chain, and additional chloro and nitro groups, absent in the target compound. These structural distinctions suggest that while a relation exists due to the common 3,5-dimethylphenyl amide fragment, their overall properties and potential applications are likely to be quite different.
Compound Description: Similar to Compounds 7 and 8, this chiral compound served as a precursor for synthesizing a distinct CSP for HPLC. [] This CSP exhibited efficacy in resolving racemic mixtures of 4-aryl-3,4-dihydro-2(1H)-pyrimidone derivatives, confirming its utility in separating enantiomers of chiral compounds. []
Compound Description: These compounds are a class of ligands used in rhodium(I)-catalyzed asymmetric hydrogenation reactions. [] Notably, they demonstrate remarkable enantioselectivity in synthesizing various amino acids, achieving enantiomeric excesses up to 99%. [] Their preparation directly from natural sugars makes them appealing for practical applications in asymmetric synthesis. []
Relevance: These ligands feature bis(3,5-dimethylphenyl) substituents attached to a phosphorus atom, highlighting a structural parallel to the 3,5-dimethylphenyl group in N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide. [] This shared structural motif suggests a potential connection regarding their chemical reactivity or potential interactions with biological targets, despite differing in their core structures and overall functions.
1,3-Disubstituted Ureas
Compound Description: This class of compounds includes a variety of structures with diverse substituents at the 1 and 3 positions of the urea moiety. The specific examples discussed in the context of this research exhibit the ability to inhibit acyl-CoA: cholesterolacyltransferase (ACAT), an enzyme involved in cholesterol esterification. [] This inhibitory activity suggests their potential as therapeutic agents for managing cholesterol levels and related disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.